Malvidin 3-(6''-p-caffeyglucoside)
Description
Contextualization within Anthocyanin Chemistry and Natural Product Research
Anthocyanins are a subclass of flavonoids, which are themselves a diverse group of polyphenolic secondary metabolites in plants. researchgate.net The core structure of an anthocyanin is the flavylium (B80283) cation, an aromatic ring system that is responsible for its color. researchgate.net There are over 1000 known types of anthocyanins, all derived from 27 fundamental anthocyanidin aglycones, which are differentiated by the pattern of hydroxyl and methoxyl groups on their B-ring. mdpi.comresearchgate.net Malvidin (B83408) is one of the six most common anthocyanidins. mdpi.com
Natural product research, a field dedicated to the discovery and study of compounds derived from natural sources, has shown significant interest in anthocyanins due to their widespread occurrence and potential biological activities. scispace.commdpi.com Malvidin and its derivatives, including malvidin 3-(6''-p-caffeylglucoside), are frequently investigated for their chemical properties and potential applications. mdpi.comresearchgate.net The study of these compounds contributes to a broader understanding of plant biochemistry, food chemistry, and the potential for developing natural colorants and other functional ingredients. numberanalytics.comnih.gov
Structural Characteristics and Nomenclature of Acylated Anthocyanins
The fundamental structure of an anthocyanin consists of an anthocyanidin aglycone linked to one or more sugar molecules (glycosides). wikipedia.org Malvidin 3-(6''-p-caffeylglucoside) is an example of an acylated anthocyanin, meaning it has an acyl group attached to one of its sugar moieties. nih.gov
Specifically, in malvidin 3-(6''-p-caffeylglucoside), the aglycone is malvidin. A glucose molecule is attached at the 3-position of the C-ring of the malvidin structure. evitachem.com The "6''" in the name indicates that the acyl group, in this case, a p-caffeoyl group derived from p-caffeic acid, is attached to the 6th carbon of the glucose molecule. evitachem.com This acylation is a key structural feature that distinguishes it from non-acylated anthocyanins like malvidin-3-O-glucoside. acs.org
The nomenclature of acylated anthocyanins follows a systematic pattern that describes the aglycone, the type and position of the sugar(s), and the type and position of the acyl group(s). google.com Acylated anthocyanins are categorized based on the number of acyl groups present, such as monoacylated, diacylated, and polyacylated. nih.govresearchgate.net This detailed naming convention is crucial for accurately identifying and differentiating the vast number of anthocyanin structures found in nature.
The presence and type of acylation can significantly influence the properties of the anthocyanin, including its color stability and solubility. nih.govnih.govacs.org For instance, acylation can lead to intramolecular co-pigmentation, where the acyl group folds back to protect the flavylium chromophore, enhancing its stability. researchgate.netnih.gov
Historical Development of Research on Anthocyanins and Malvidin Derivatives
The scientific investigation of anthocyanins dates back to the early 20th century, with initial research focusing on their isolation and characterization as plant pigments. numberanalytics.com The German pharmacist Ludwig Clamor Marquart is credited with naming the chemical compound that gives flowers a blue color "Anthokyan" in 1835. wikipedia.org Early hypotheses suggested that anthocyanins were oxidation products of colorless chromogens derived from the hydrolysis of glucosides. royalsocietypublishing.org
The work of chemists like Sir Robert Robinson in the 1920s and 1930s was pivotal in elucidating the fundamental structures of anthocyanins through synthesis. researchgate.net This foundational work laid the groundwork for understanding the vast structural diversity within this class of compounds.
Research on malvidin derivatives has progressed alongside the broader field of anthocyanin chemistry. Malvidin-3-O-glucoside, a closely related non-acylated compound, has been extensively studied as a primary pigment in red wine grapes. researchgate.net The investigation of acylated malvidin derivatives, such as malvidin 3-(6''-p-caffeylglucoside), represents a more recent area of focus. Advances in analytical techniques, particularly high-performance liquid chromatography (HPLC) and mass spectrometry (MS), have been instrumental in identifying and characterizing these more complex anthocyanin structures in various plant sources. nih.govresearchgate.net
Contemporary research continues to explore the nuances of malvidin derivatives, including the impact of different glycosylation and acylation patterns on their chemical properties and stability. acs.orgunl.pt Studies comparing malvidin-3-O-glucoside with its acylated and diglucoside counterparts have provided valuable insights into how these structural modifications affect their behavior in different chemical environments. unl.ptnih.govbohrium.com
Properties
Molecular Formula |
C32H31O15+ |
|---|---|
Molecular Weight |
655.6 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C32H30O15/c1-42-22-8-15(9-23(43-2)27(22)38)31-24(12-17-19(35)10-16(33)11-21(17)45-31)46-32-30(41)29(40)28(39)25(47-32)13-44-26(37)6-4-14-3-5-18(34)20(36)7-14/h3-12,25,28-30,32,39-41H,13H2,1-2H3,(H4-,33,34,35,36,37,38)/p+1/t25-,28-,29+,30-,32-/m1/s1 |
InChI Key |
LIEHUFTYLLDHTI-KWNZYCHBSA-O |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)/C=C/C5=CC(=C(C=C5)O)O)O)O)O)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)COC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O)O)O |
Origin of Product |
United States |
Occurrence, Distribution, and Ecophysiological Research
Botanical Sources and Variability in Plant Species and Cultivars
Malvidin (B83408) 3-(6''-p-caffeylglucoside) is a type of anthocyanin, a class of pigments responsible for many of the red, purple, and blue colors seen in flowers, fruits, and leaves. Its presence and concentration can vary significantly across different plant species and even among cultivars of the same species.
Vitis vinifera (Common Grape Vine): Red grape varieties are a significant source of various anthocyanins, including malvidin derivatives. nih.gov Malvidin-3-O-glucoside and its acylated forms are the major anthocyanins present in grapes. nih.gov Specifically, Malvidin 3-(6-p-caffeoyl)-glucoside has been identified in Vitis vinifera. gbif.orgnih.gov The presence and concentration of these compounds are crucial for the color of red wine.
Berries: Berries are well-known for their high anthocyanin content. While cyanidin (B77932) and its derivatives are often the most abundant, malvidin derivatives are also significant contributors to the color of many berries. nih.gov For instance, Malvidin 3-(6-P-caffeylglucoside) has been identified in the berries of Syzygium caryophyllatum. ijasbt.org In some blueberry varieties, malvidin-3-glucoside is a major anthocyanin. mdpi.com However, the anthocyanin profile is highly diverse among different berry species. nih.gov
Black Rice (Oryza sativa L.): Black rice is recognized for its high concentration of anthocyanins, which are primarily located in the bran layer. nih.govlongdom.org While cyanidin-3-O-glucoside and peonidin-3-O-glucoside are the major anthocyanins, malvidin-3-O-glucoside is also present in smaller amounts. nih.govlongdom.orgresearchgate.net
Table 1: Presence of Malvidin 3-(6''-p-caffeylglucoside) and Related Compounds in Various Plant Sources
| Botanical Source | Compound Identified | Reference |
|---|---|---|
| Vitis vinifera | Malvidin 3-(6-p-caffeoyl)-glucoside | gbif.orgnih.gov |
| Syzygium caryophyllatum (a type of berry) | Malvidin 3-(6-P-caffeylglucoside) | ijasbt.org |
The accumulation of Malvidin 3-(6''-p-caffeylglucoside) and other anthocyanins shows considerable variation both between different plant species (inter-species) and within a single species (intra-species).
Inter-species Variability: The profile of anthocyanins is diverse across different berry species. nih.gov For example, while some berries might be rich in malvidin derivatives, others may predominantly contain cyanidin derivatives. nih.gov
Intra-species Variability: Significant variation in anthocyanin content is observed among different cultivars of the same species. In blueberries, for instance, there is a high degree of variability for all metabolites, with significant differences in total anthocyanin content observed across diploid, tetraploid, and hexaploid species. frontiersin.org Studies on different grape cultivars have also shown that the anthocyanin profile and concentration are variety-dependent. mdpi.com Even within the same grape cultivar, factors like vintage and ripeness level can lead to variations in the concentration of malvidin derivatives. oeno-one.eu
Tissue and Organ-Specific Localization within Plant Systems
The distribution of Malvidin 3-(6''-p-caffeylglucoside) and other anthocyanins is not uniform throughout the plant. These compounds are often localized in specific tissues and organs.
In grapes, anthocyanins are primarily found in the skin of the berries, contributing to their color. nih.gov The concentration of total anthocyanins in red grape skins can range from 11.5 to 29.8 mg/g. nih.gov In contrast, seeds contain significantly higher amounts of tannins but lower levels of anthocyanins compared to the skins. nih.gov In black rice, the highest concentration of anthocyanins is found in the outermost layer, the bran. nih.gov Research on Arabidopsis indicates that enzymes involved in the biosynthesis of abscisic acid, a related plant hormone, are localized in vascular tissues, particularly in phloem companion cells and xylem parenchyma cells, as well as in the guard cells of leaves. nih.gov This suggests that the synthesis of related compounds may be concentrated in these areas.
Environmental and Agronomic Influences on Biosynthesis and Accumulation
The production and accumulation of Malvidin 3-(6''-p-caffeylglucoside) are significantly influenced by various environmental and agricultural factors.
Light: Light is a critical factor for anthocyanin biosynthesis. frontiersin.org High light intensity generally stimulates the production of anthocyanins. frontiersin.org Different light qualities also have varying effects. For example, supplemental red and blue light have been shown to increase the accumulation of anthocyanins in grapes. mdpi.com In strawberries, supplemental red/blue and UVB light accelerated color transition and significantly increased flavonoid content. nih.gov Shading, on the other hand, can alter anthocyanin composition, with a higher proportion of certain types of anthocyanins observed in shaded grape berries. frontiersin.org
Temperature: Temperature plays a complex role in anthocyanin accumulation. Generally, lower temperatures tend to enhance anthocyanin levels, while high temperatures can inhibit their synthesis and promote degradation. nih.govresearchgate.net In some grape varieties, high temperatures (maximum 35°C) have been shown to reduce the total anthocyanin content to less than half of that in control berries grown at a lower temperature (maximum 25°C). nih.gov However, the effect of temperature can be cultivar-dependent. High temperatures can also alter the composition of anthocyanins, with an increased proportion of acylated and methoxylated forms observed in some cases. frontiersin.org
Water Stress: Water stress can also impact anthocyanin accumulation. In some cases, moderate water stress, particularly during the ripening period, can favor the accumulation of anthocyanins. oeno-one.eu Studies on mulberry have shown that drought stress can significantly enhance the production of certain anthocyanins. scialert.net Similarly, in lettuce, water stress conditions led to an increase in the total anthocyanin content in red-leaf varieties. frontiersin.org However, the response to water stress is dependent on the plant species and the severity and timing of the stress. mdpi.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Malvidin 3-(6''-p-caffeylglucoside) |
| Malvidin-3-O-glucoside |
| Malvidin 3-(6-p-caffeoyl)-glucoside |
| Malvidin 3-(6-p-coumaroyl)-glucoside |
| Cyanidin-3-O-glucoside |
| Peonidin-3-O-glucoside |
| Cyanidin |
| Delphinidin (B77816) |
| Petunidin (B3231668) |
| Peonidin |
| Malvidin |
| Abscisic acid |
Biosynthesis, Genetic Regulation, and Metabolic Engineering Approaches
General Anthocyanin Biosynthetic Pathway in Plants
The biosynthesis of anthocyanins, including Malvidin (B83408) 3-(6''-p-caffeylglucoside), is a well-defined branch of the general flavonoid pathway. researchgate.netnih.gov This intricate process begins with the amino acid phenylalanine, which is derived from the shikimate pathway. researchgate.net A series of initial enzymatic reactions, catalyzed by phenylalanine ammonialyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL), converts phenylalanine into 4-coumaroyl-CoA. encyclopedia.pubmdpi.com
The first committed step in the flavonoid pathway involves the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA. This reaction is catalyzed by the key enzyme chalcone (B49325) synthase (CHS), resulting in the formation of naringenin (B18129) chalcone. researchgate.net Subsequently, chalcone isomerase (CHI) converts naringenin chalcone to its isomer, naringenin. researchgate.netnih.gov Naringenin serves as a major intermediate that can be directed toward various flavonoid classes. researchgate.net
For anthocyanin synthesis, naringenin is hydroxylated by flavanone (B1672756) 3-hydroxylase (F3H) to produce dihydrokaempferol (B1209521) (DHK). encyclopedia.pubmdpi.com The B-ring of this dihydroflavonol can undergo further hydroxylation by flavonoid 3'-hydroxylase (F3'H) to yield dihydroquercetin (DHQ) or by flavonoid 3',5'-hydroxylase (F3'5'H) to form dihydromyricetin. encyclopedia.pubmdpi.com These hydroxylation patterns are critical as they determine the specific class of anthocyanidin that will be produced. mdpi.com
The dihydroflavonols (DHK, DHQ, and dihydromyricetin) are then reduced by dihydroflavonol 4-reductase (DFR) to their corresponding leucoanthocyanidins. encyclopedia.pub Finally, anthocyanidin synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX), catalyzes the oxidation of these colorless leucoanthocyanidins to form the colored anthocyanidins, such as pelargonidin (B1210327), cyanidin (B77932), and delphinidin (B77816). encyclopedia.pub These anthocyanidins are the core structures (aglycones) that undergo further modifications to create the vast diversity of anthocyanins found in nature. mdpi.com
| Enzyme | Abbreviation | Function in the Pathway |
| Phenylalanine Ammonialyase | PAL | Converts Phenylalanine to Cinnamic Acid |
| Cinnamate 4-Hydroxylase | C4H | Converts Cinnamic Acid to p-Coumaric Acid |
| 4-Coumarate-CoA Ligase | 4CL | Converts p-Coumaric Acid to 4-Coumaroyl-CoA |
| Chalcone Synthase | CHS | Condenses 4-Coumaroyl-CoA and 3x Malonyl-CoA to form Naringenin Chalcone |
| Chalcone Isomerase | CHI | Isomerizes Naringenin Chalcone to Naringenin |
| Flavanone 3-Hydroxylase | F3H | Converts Naringenin to Dihydrokaempferol (DHK) |
| Flavonoid 3'-Hydroxylase | F3'H | Converts DHK to Dihydroquercetin (DHQ) |
| Flavonoid 3',5'-Hydroxylase | F3'5'H | Converts DHQ to Dihydromyricetin |
| Dihydroflavonol 4-Reductase | DFR | Converts Dihydroflavonols to Leucoanthocyanidins |
| Anthocyanidin Synthase | ANS/LDOX | Converts Leucoanthocyanidins to Anthocyanidins (e.g., Delphinidin) |
Enzymatic Steps in Malvidin Acylglycoside Formation
The formation of complex anthocyanins like Malvidin 3-(6''-p-caffeylglucoside) from the basic anthocyanidin core involves a series of modification reactions, primarily glycosylation, methylation, and acylation. These steps increase the stability and solubility of the pigments and modulate their color.
Glycosylation and acylation are crucial for creating hydrophilic and stable anthocyanin molecules. mdpi.comnih.gov These modifications are catalyzed by two main types of enzymes: glycosyltransferases (GTs) and acyltransferases (ATs). mdpi.comnih.gov
Glycosylation: The initial modification of an anthocyanidin, such as delphinidin (the precursor to malvidin), is typically glycosylation at the 3-position of the C-ring. This reaction is catalyzed by UDP-sugar-dependent glycosyltransferases (UGTs), which are active in the cytosol. mdpi.com Specifically, an enzyme like flavonoid-3-O-glucosyltransferase (UFGT) transfers a glucose molecule from UDP-glucose to the anthocyanidin, forming an anthocyanin 3-O-glucoside. nih.gov This step is fundamental for the subsequent transport and modification of the anthocyanin.
Acylation: Following glycosylation, an acyl group is attached to the sugar moiety. In the case of Malvidin 3-(6''-p-caffeylglucoside), a caffeoyl group is transferred to the 6-position of the glucose molecule. This reaction is catalyzed by an acyltransferase. Cytosolic acyltransferases typically use acyl-CoA molecules as donors. mdpi.comnih.gov However, a second type of acylation occurs in the vacuole, utilizing acyl-glucoses as donor molecules. mdpi.comnih.gov For instance, studies on grapevine have identified an anthocyanin 3-O-glucoside-6″-O-acyltransferase (Vv3AT) that can utilize both aromatic and aliphatic acyl donors, demonstrating the versatile nature of these enzymes in producing a variety of acylated anthocyanins. cabidigitallibrary.org The formation of Malvidin 3-(6''-p-caffeylglucoside) involves the specific transfer of a caffeoyl group, a reaction catalyzed by a hydroxycinnamoyl-CoA:anthocyanin 3-O-glucoside-6''-O-acyltransferase.
The synthesis of the malvidin aglycone itself is dependent on methylation. Malvidin is a methylated derivative of delphinidin, featuring methoxy (B1213986) groups (-OCH₃) at both the 3' and 5' positions of the B-ring. semanticscholar.org This methylation is catalyzed by O-methyltransferases (OMTs), which use S-adenosyl-L-methionine (SAM) as the methyl donor. semanticscholar.orgnih.gov
The enzyme specifically responsible is often referred to as anthocyanin O-methyltransferase (AOMT). semanticscholar.org It mediates the methylation of hydroxyl groups on the B-ring of anthocyanins. semanticscholar.org The conversion from a delphinidin-based anthocyanin (with hydroxyl groups at 3', 4', and 5') to a malvidin-based one occurs sequentially. First, methylation at the 3' or 5' position creates a petunidin (B3231668) intermediate. A second methylation event at the remaining hydroxyl group (5' or 3') yields the malvidin structure. nih.gov This enzymatic methylation can occur on the anthocyanidin aglycone before glycosylation or, more commonly, on the glycosylated anthocyanin, such as delphinidin-3-glucoside, to produce petunidin-3-glucoside and subsequently malvidin-3-glucoside. semanticscholar.orgnih.gov
Transcriptional Regulation of Biosynthetic Genes
The expression of the structural genes encoding the enzymes of the anthocyanin pathway is tightly controlled at the transcriptional level. nih.gov This regulation ensures that pigment production occurs at the correct time and in the appropriate tissues. The primary regulators are a conserved set of transcription factors. nih.gov
In most plants, the anthocyanin biosynthetic pathway is regulated by a ternary protein complex known as the MBW complex. nih.govacs.orgnih.gov This complex consists of three distinct types of transcription factors:
R2R3-MYB proteins: These proteins are key determinants of specificity in the regulatory network. encyclopedia.pubnih.gov They bind directly to the promoter regions of the anthocyanin structural genes and are largely responsible for activating their transcription. nih.govacs.org Different MYB factors can regulate different subsets of genes within the pathway; for example, some MYBs activate early biosynthetic genes (EBGs) like CHS and CHI, while the activation of late biosynthetic genes (LBGs) like DFR and ANS often requires the full MBW complex. nih.govtandfonline.com
bHLH (basic Helix-Loop-Helix) proteins: These transcription factors act as partners for the MYB proteins. nih.gov They interact with MYBs to form a functional activation complex. researchgate.net
WD40 (WD-repeat) proteins: These proteins serve as a scaffold, stabilizing the interaction between the MYB and bHLH proteins to form the complete, active MBW ternary complex. nih.govacs.orgresearchgate.net
The assembled MBW complex binds to the promoters of target structural genes, such as DFR, ANS, UFGT, and genes for modification enzymes like methyltransferases and acyltransferases, thereby coordinating the entire pathway to produce complex anthocyanins. cabidigitallibrary.orgacs.orgnih.gov The presence and activity of specific MYB activators or repressors ultimately determine whether and how much anthocyanin is produced. nih.govresearchgate.net
| Complex Component | Protein Family | Primary Role |
| MYB | R2R3-MYB | Binds to gene promoters; determines specificity and activation/repression |
| bHLH | basic Helix-Loop-Helix | Interacts with and co-activates with MYB proteins |
| WD40 | WD-repeat | Acts as a scaffold to stabilize the MYB-bHLH interaction |
Metabolic Engineering Strategies for Enhanced or Modified Production
Advances in biotechnology offer powerful strategies to manipulate the anthocyanin biosynthetic pathway for the enhanced or modified production of specific compounds like Malvidin 3-(6''-p-caffeylglucoside). researchgate.net These approaches generally involve the targeted modification of structural or regulatory genes. nih.gov
Key metabolic engineering strategies include:
Blocking Competing Pathways: To maximize the precursor pool for anthocyanin synthesis, competing metabolic pathways can be downregulated or knocked out. nih.gov For example, silencing the gene for flavonol synthase (FLS), which competes with DFR for dihydroflavonol substrates, can redirect flux towards anthocyanin production. tandfonline.com
Manipulation of Regulatory Genes: Overexpressing the R2R3-MYB and bHLH transcription factors that form the MBW complex is a highly effective strategy to upregulate the entire pathway simultaneously. researchgate.net Activating a single regulatory gene can turn on a whole suite of structural genes, leading to significant accumulation of the final product. nih.gov
Synthetic and Systems Biology Approaches: Modern techniques allow for more complex and precise engineering. This includes building synthetic pathways in microorganisms for heterologous production, which offers a controlled and scalable manufacturing platform. nih.gov Systems biology approaches, which analyze transcriptome and metabolome data, can identify novel engineering targets and bottlenecks in the pathway. nih.gov CRISPR/Cas9 gene editing technology can be used for precise modifications, such as altering enzyme specificity or knocking out repressor genes to enhance production. researchgate.net
| Strategy | Description | Example Target for Malvidin 3-(6''-p-caffeylglucoside) |
| Enhance Precursor Supply | Increase the availability of initial building blocks for the pathway. | Overexpress genes in the shikimate pathway to increase phenylalanine. nih.gov |
| Overexpress Structural Genes | Boost the activity of specific enzymatic steps. | Overexpress F3'5'H, DFR, ANS, UFGT, OMT, and a specific caffeyoyl-acyltransferase. |
| Block Competing Flux | Shut down pathways that divert intermediates away from the target product. | Downregulate or knockout the Flavonol Synthase (FLS) gene. tandfonline.com |
| Manipulate Regulatory Genes | Activate the entire pathway by overexpressing master-switch transcription factors. | Overexpress key R2R3-MYB and bHLH genes of the MBW complex. researchgate.net |
Compound Index
4-Coumaroyl-CoA
Acetaldehyde
Anthocyanidin
Caffeic acid
Cinnamic Acid
Cyanidin
Cyanidin-3-O-(6-O-malonyl-beta-D-glucoside)
Cyanidin-3-O-(6-O-p-coumaroyl)-glucoside
Delphinidin
Delphinidin-3-O-glucoside
Dihydroflavonols
Dihydrokaempferol (DHK)
Dihydromyricetin
Dihydroquercetin (DHQ)
Flavonols
Leucoanthocyanidins
Malonyl-CoA
Malvidin
Malvidin 3-(6''-p-caffeylglucoside)
Malvidin-3-(6-p-coumaroyl) glucoside
Malvidin-3-O-(6''-oleoyl)glucoside
Malvidin-3-O-glucoside
Naringenin
Naringenin Chalcone
Oleic Acid
p-Coumaric Acid
Pelargonidin
Pelargonidin-3-O-glucoside
Pelargonidin-3-O-rutinoside
Peonidin
Peonidin-3-(6-O-coumaroyl)glucoside
Petunidin
Petunidin-3-glucoside
Phenylalanine
Pyruvic acid
S-Adenosyl-L-methionine (SAM)
Shikimic acid
Sinapoylglucose
Tyrosine
Vitisin A
Vitisin B
Gene Overexpression and Silencing in Model Organisms
The targeted manipulation of gene expression, through either overexpression or silencing, has emerged as a powerful tool for elucidating and engineering the biosynthetic pathway of complex anthocyanins like Malvidin 3-(6''-p-caffeylglucoside). These approaches in model plant systems and microbial hosts have provided significant insights into the regulatory networks and rate-limiting steps governing the production of these valuable compounds.
The biosynthesis of anthocyanins is under the tight control of a transcriptional activation complex known as the MBW complex. This complex is composed of proteins from three distinct families: R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins. nih.govashs.org The coordinated action of these transcription factors is essential for activating the expression of the structural genes that encode the enzymes of the anthocyanin pathway. nih.govashs.org The R2R3-MYB component, in particular, is often the primary determinant of the specific branch of the flavonoid pathway that is activated, thereby controlling which type of anthocyanin is produced. frontiersin.orgnih.gov
Overexpression of key regulatory genes, especially those encoding R2R3-MYB and bHLH transcription factors, has been shown to significantly enhance anthocyanin production. For instance, the overexpression of an anthocyanin-related R2R3-MYB activator, LrAN2, in L. ruthenicum callus cultures led to a substantial increase in the accumulation of acylated anthocyanins. researchgate.net This demonstrates that a single transcription factor can hierarchically orchestrate the entire biosynthetic pathway at multiple levels, from the transcriptome to the metabolome. researchgate.net Similarly, the co-expression of members from the MYB, bHLH, and WD40 families is often required for the transcriptional activation of the structural genes in the anthocyanin pathway. ashs.org
Conversely, gene silencing techniques, such as RNA interference (RNAi) or CRISPR-Cas9, can be employed to downregulate or knockout genes that either compete with the anthocyanin pathway for precursors or are involved in the degradation of the final products. This can redirect metabolic flux towards the desired compound and enhance its accumulation.
The structural genes of the anthocyanin pathway are also key targets for genetic manipulation. These genes can be categorized into early biosynthetic genes (EBGs) and late biosynthetic genes (LBGs). frontiersin.orgnih.gov The overexpression of LBGs, such as dihydroflavonol 4-reductase (DFR), anthocyanidin synthase (ANS), and UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT), which are directly involved in the latter stages of anthocyanin formation, can lead to increased production. frontiersin.org Furthermore, the introduction of genes encoding acyltransferases (AATs) is crucial for the synthesis of acylated anthocyanins like Malvidin 3-(6''-p-caffeylglucoside). nih.govnih.gov These enzymes catalyze the transfer of an acyl group, such as a caffeoyl group, to the glycosyl moiety of the anthocyanin, a critical step for both color stabilization and the creation of structural diversity. nih.govnih.govnih.gov
The following table summarizes key genes and transcription factors that are targets for overexpression or silencing to modulate anthocyanin biosynthesis:
| Gene/Transcription Factor | Family/Enzyme Class | Role in Anthocyanin Biosynthesis | Potential Engineering Strategy |
| R2R3-MYB | Transcription Factor | Key regulator of the MBW complex, determines pathway specificity. frontiersin.orgnih.gov | Overexpression to enhance overall pathway activity. |
| bHLH | Transcription Factor | Essential component of the MBW activation complex. nih.govashs.org | Co-overexpression with MYB and WD40 to boost transcription. |
| WD40 | Transcription Factor | Provides a scaffold for the formation of the MBW complex. nih.govashs.org | Overexpression to ensure efficient complex assembly. |
| DFR | Dihydroflavonol 4-reductase | Catalyzes the reduction of dihydroflavonols to leucoanthocyanidins. frontiersin.orgnih.gov | Overexpression to increase the pool of anthocyanin precursors. |
| ANS | Anthocyanidin synthase | Catalyzes the oxidation of leucoanthocyanidins to colored anthocyanidins. frontiersin.orgnih.gov | Overexpression to drive the pathway towards anthocyanin formation. |
| UFGT | UDP-glucose:flavonoid 3-O-glucosyltransferase | Mediates the glycosylation of anthocyanidins, a key step for stability. frontiersin.orgnih.gov | Overexpression to ensure efficient glycosylation. |
| AAT | Acyltransferase | Catalyzes the acylation of glycosylated anthocyanins. nih.govnih.gov | Overexpression of specific AATs to produce acylated anthocyanins. |
Synthetic Biology Applications for Biosynthesis
Synthetic biology offers a paradigm shift in the production of complex natural products like Malvidin 3-(6''-p-caffeylglucoside), moving beyond the confines of their native plant producers to engineered microbial cell factories. youtube.com This approach involves the rational design and construction of novel biological parts, devices, and systems, and the re-design of existing, natural biological systems for useful purposes. youtube.com For the biosynthesis of acylated anthocyanins, this translates to the heterologous expression of the entire multi-step enzymatic pathway in well-characterized and easily culturable microorganisms such as Escherichia coli and Saccharomyces cerevisiae. nih.govnih.govfrontiersin.org
The construction of a functional biosynthetic pathway in a microbial host requires the identification and cloning of all the necessary genes from one or more plant species. For Malvidin 3-(6''-p-caffeylglucoside), this would include genes encoding enzymes for the core flavonoid pathway, as well as the specific glycosyltransferases and acyltransferases that attach and modify the sugar and acyl moieties. nih.govnih.gov A significant challenge lies in ensuring the functional expression and activity of these plant-derived enzymes in a prokaryotic or lower eukaryotic host. This often requires codon optimization, the use of strong promoters, and the engineering of the host's metabolism to provide a sufficient supply of necessary precursors, such as malonyl-CoA and UDP-glucose. nih.gov
A key advantage of synthetic biology is the ability to create customized microbial strains for the production of specific anthocyanins. By selecting and combining genes from different plant sources, it is possible to produce novel anthocyanin structures that may not be found in nature. For example, a four-step metabolic pathway containing genes from Malus domestica, Anthurium andraeanum, and Petunia hybrida was successfully constructed in E. coli to produce pelargonidin 3-O-glucoside and cyanidin 3-O-glucoside from supplemented flavanones. nih.gov
Furthermore, synthetic biology enables the optimization of production titers through various metabolic engineering strategies. This includes the knockout of competing pathways to redirect carbon flux towards anthocyanin biosynthesis, the overexpression of rate-limiting enzymes, and the introduction of transporters to facilitate the export of the final product and prevent feedback inhibition. frontiersin.orgnih.gov For instance, in Saccharomyces cerevisiae, the introduction of a plant anthocyanin transporter and the disruption of an endogenous degrading enzyme led to a more than 100-fold increase in anthocyanin titers. frontiersin.orgnih.gov
The development of automated high-throughput screening platforms is also a critical component of the synthetic biology toolkit. youtube.comlabmanager.com These systems allow for the rapid testing of large libraries of genetic modifications, enabling the identification of strains with improved production characteristics. youtube.comlabmanager.com
The following table outlines the key steps and considerations in the synthetic biology approach for Malvidin 3-(6''-p-caffeylglucoside) production:
| Step | Description | Key Considerations |
| Pathway Design | Selection and assembly of the necessary biosynthetic genes from plant sources. | Codon optimization for the host organism, choice of promoters and terminators. |
| Host Selection | Choosing a suitable microbial chassis, such as E. coli or S. cerevisiae. | Availability of genetic tools, tolerance to the final product, and precursor supply. |
| Gene Integration | Introduction of the biosynthetic genes into the host genome or on plasmids. | Stability of the genetic construct, copy number of the genes. |
| Metabolic Engineering | Optimization of the host's metabolism to support high-level production. | Knockout of competing pathways, overexpression of precursor-supplying enzymes. |
| Process Optimization | Fine-tuning of fermentation conditions to maximize yield. | Media composition, temperature, pH, and aeration. |
| Product Recovery | Development of efficient methods for extracting and purifying the target compound. | Downstream processing techniques. |
Through these integrated approaches, synthetic biology holds the promise of providing a sustainable and scalable platform for the on-demand production of high-value and complex phytochemicals like Malvidin 3-(6''-p-caffeylglucoside).
Advanced Methodologies for Extraction, Isolation, and Purification
Optimization of Conventional Solvent Extraction Techniques from Plant Matrices
Conventional solvent extraction remains a fundamental technique for the recovery of anthocyanins from plant materials. The efficiency of this method is heavily dependent on the choice of solvent and the operational parameters.
Acidified Solvent Systems and Their Efficacy
The stability of anthocyanins, including Malvidin (B83408) 3-(6''-p-caffeylglucoside), is highly pH-dependent. The flavylium (B80283) cation, the colored form of anthocyanins, is most stable in acidic conditions, typically at a pH of around 3. nih.gov Therefore, the use of acidified solvents is a standard practice to enhance extraction efficiency and prevent the degradation of these pigments. mdpi.com
Commonly used solvents include methanol (B129727), ethanol (B145695), acetone, and water, or mixtures thereof. nih.gov Methanol has been reported to be highly effective, with one study noting it was 20% more effective than ethanol and 73% more effective than water for recovering anthocyanins from grape pomace. acs.org However, due to safety considerations, ethanol is often preferred. The addition of weak organic acids like formic acid or citric acid is recommended over strong mineral acids, as the latter can cause hydrolysis of the acylated groups. nih.govmdpi.com For instance, a solvent system of 50% ethanol at a pH of 2 has been used effectively for extracting anthocyanins from wine lees, where Malvidin 3-(6''-p-caffeylglucoside) was identified. mdpi.com
| Solvent System | Efficacy Notes | Reference |
| Acidified Methanol | High extraction efficiency for total monoglucosides and total anthocyanins. acs.orgnih.gov | acs.org, nih.gov |
| Methanol/Acetone/Water/HCl | High extraction of total phenolics and total acylated anthocyanins. acs.orgnih.gov | acs.org, nih.gov |
| Acidified Ethanol (e.g., with formic or citric acid) | A safer alternative to methanol, effective for anthocyanin extraction. nih.govmdpi.com | mdpi.com, nih.gov |
| Acidified Water | Can be effective, especially at elevated temperatures in pressurized systems. acs.orgnih.gov | acs.org, nih.gov |
Solid-Liquid Ratio and Temperature Parameters
The solid-to-liquid ratio is a critical parameter that influences the concentration gradient and, consequently, the extraction efficiency. A lower solid-to-liquid ratio generally favors a more complete extraction, but also results in a more dilute extract that may require further concentration. For instance, in the extraction of anthocyanins from wine lees, a solid-to-liquid ratio of 0.25 g of sample in 25 mL of solvent was found to be optimal. mdpi.com
Temperature plays a dual role in solvent extraction. Higher temperatures can increase the solubility and diffusion rate of the target compounds, but can also lead to their thermal degradation. For conventional solvent extraction of anthocyanins, temperatures are often optimized to balance these effects. For example, in the extraction of anthocyanins from grape skins using acidified 60% methanol, the highest recovery was achieved at 60°C. acs.orgnih.gov
Modern and Green Extraction Technologies
In recent years, there has been a significant shift towards the development of more efficient, rapid, and environmentally friendly extraction techniques. These modern technologies often offer higher yields in shorter times with reduced solvent consumption.
Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt plant cell walls, thereby enhancing the release of intracellular compounds into the solvent. This technique can significantly reduce extraction time and temperature compared to conventional methods.
The optimization of UAE involves several parameters, including temperature, solvent composition, ultrasound amplitude, and cycle time. A study on the UAE of anthocyanins from wine lees, which identified Malvidin 3-(6''-p-caffeylglucoside), determined the optimal conditions to be a 10-minute extraction at 40°C using 50% ethanol at pH 2, with an amplitude of 53% and a cycle of 0.30 s⁻¹. mdpi.com Research on anthocyanin stability has shown that acylated derivatives, such as malvidin 3-caffeoylglucoside, are stable at temperatures up to 75°C during UAE. nih.gov This suggests that UAE can be a suitable method for extracting Malvidin 3-(6''-p-caffeylglucoside) without significant degradation.
| Parameter | Optimal Value/Range | Reference |
| Temperature | 40°C - 75°C | nih.gov, mdpi.com |
| Solvent | 50% Ethanol, pH 2 | mdpi.com |
| Ultrasound Amplitude | 53% | mdpi.com |
| Extraction Time | 10 minutes | mdpi.com |
Microwave-Assisted Extraction (MAE)
Microwave-assisted extraction employs microwave energy to heat the solvent and the sample, leading to the rupture of plant cells and the subsequent release of target compounds. This method is known for its high speed and efficiency. The key parameters to optimize in MAE are microwave power, extraction time, temperature, and solvent composition. mdpi.com
While specific MAE optimization data for Malvidin 3-(6''-p-caffeylglucoside) is scarce, studies on related compounds provide valuable insights. For the extraction of anthocyanins from jabuticaba by-products, optimal conditions were found to be a temperature of 81°C, 38% methanol in water at pH 6, and a sample-to-solvent ratio of 4.7 mg/mL for 10 minutes. mdpi.com The choice of a polar solvent is crucial in MAE to efficiently absorb microwave energy. mdpi.com
Pressurized Liquid Extraction (PLE) and Supercritical Fluid Extraction (SFE)
Pressurized Liquid Extraction (PLE) , also known as accelerated solvent extraction, utilizes solvents at elevated temperatures and pressures, which keeps the solvent in a liquid state above its boiling point. acs.org This enhances extraction efficiency by increasing solubility and mass transfer rates. A significant advantage of PLE is the reduced solvent consumption and extraction time.
In the context of acylated anthocyanins, PLE has shown considerable promise. A study on grape skins demonstrated that a solvent mixture of methanol, acetone, and water (40:40:20) with 0.1% HCl at 50°C and 10.1 MPa was effective for extracting total acylated anthocyanins. acs.orgnih.gov Notably, acylated anthocyanins, including malvidin 3-caffeoylglucoside, have been found to be stable up to 100°C under PLE conditions, indicating the suitability of this technique for their extraction. nih.gov High-temperature PLE using environmentally friendly solvents like acidified water has also proven to be as effective as acidified methanol for extracting anthocyanins from grape skins at temperatures between 80-100°C. acs.orgnih.gov
Supercritical Fluid Extraction (SFE) is a green extraction technology that employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. youtube.com Supercritical CO2 is non-polar, which limits its ability to extract polar compounds like anthocyanins. nih.gov To overcome this, a polar co-solvent, such as ethanol or methanol, is typically added to the supercritical CO2 to modify its polarity and enhance the extraction of polar analytes. nih.gov SFE is advantageous due to the use of a non-toxic, inexpensive, and readily available solvent (CO2) and the ease of solvent removal from the extract. youtube.com While specific SFE conditions for Malvidin 3-(6''-p-caffeylglucoside) are not well-documented, the technique is widely applied for the extraction of various phenolic compounds.
Membrane-Based Separation and Filtration Methods
Membrane filtration offers a pressure-driven, non-thermal method for the separation, concentration, and purification of molecules based on size and charge. aau.dk This technology is increasingly used in the downstream processing of natural products. aau.dk
For the purification of anthocyanins like Malvidin 3-(6''-p-caffeylglucoside), nanofiltration (NF) is particularly relevant. NF membranes have a molecular weight cut-off (MWCO) typically in the range of 150-1000 Da, which allows them to retain larger molecules like anthocyanins while permitting smaller molecules like monosaccharides and some minerals to pass through into the permeate. nih.gov
A study on the recovery of anthocyanins from grape marc extract using different NF membranes demonstrated very high rejection rates (>99.4%) for malvidin-3-O-glucoside and its acetyl and coumaroyl derivatives. nih.gov This indicates that NF is highly effective for concentrating acylated anthocyanins from crude extracts. However, the study also noted high rejection rates for sugars, suggesting that separating anthocyanins from sugars may require additional steps like diafiltration. nih.gov The choice of membrane is critical, as different membranes exhibit varying permeate fluxes and rejection characteristics for target compounds. aau.dknih.gov
Table 3: Rejection Rates of Nanofiltration Membranes for Malvidin Derivatives
| Compound | Membrane Type | Rejection Rate (%) | Reference |
| Malvidin-3-O-glucoside | Polyamide (150-500 Da) | > 99.42 | nih.gov |
| Malvidin 3-(acetyl)-glucoside | Polyamide (150-500 Da) | > 99.42 | nih.gov |
| Malvidin 3-(coumaroyl)-glucoside | Polyamide (150-500 Da) | > 99.41 | nih.gov |
This interactive table shows the efficiency of nanofiltration membranes in retaining specific malvidin compounds. The data can be sorted and filtered as needed.
Comprehensive Analytical Characterization and Structural Elucidation
Advanced Mass Spectrometry Techniques.unp.edu.arbenthamopen.com
Advanced mass spectrometry (MS) techniques are pivotal in the identification and structural analysis of complex molecules like Malvidin (B83408) 3-(6''-p-caffeoylglucoside). These methods provide detailed information about the molecular weight and fragmentation patterns of the compound.
ESI-MS/MS and LC-QToF-MS for Fragmentation Analysis.unp.edu.arbenthamopen.com
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QToF-MS) are powerful tools for the fragmentation analysis of Malvidin 3-(6''-p-caffeoylglucoside). unp.edu.arbenthamopen.com In ESI-MS/MS, the molecule is first ionized and then subjected to fragmentation, yielding characteristic product ions that reveal its structural components. For instance, the fragmentation of Malvidin 3-(6''-p-caffeoylglucoside) typically shows a primary loss of the caffeoylglucoside moiety, followed by further fragmentation of the malvidin aglycone. unifg.it LC-QToF-MS combines the separation power of liquid chromatography with the high mass accuracy and resolution of a QToF mass analyzer, allowing for precise determination of fragment masses and aiding in the unambiguous identification of the compound in complex mixtures. creative-proteomics.com
A study utilizing LC-ESI-MS/MS identified Malvidin 3-O-(6″-caffeoyl)-glucoside by its chromatographic peak and fragmentation pattern. researchgate.net Another study on Primitivo wine identified Malvidin 3-O-caffeoylglucoside with a molecular ion at m/z 655 and a characteristic fragment at m/z 331, corresponding to the malvidin aglycone. unifg.it
Molecular Formula Determination and Isomer Differentiation
High-resolution mass spectrometry, a feature of techniques like LC-QToF-MS, enables the accurate determination of the molecular formula of Malvidin 3-(6''-p-caffeoylglucoside), which is C₃₂H₃₁O₁₅⁺. nih.gov This high level of mass accuracy is crucial for distinguishing it from other compounds with the same nominal mass. Furthermore, the fragmentation patterns obtained from MS/MS experiments are instrumental in differentiating between isomers. For example, the position of the caffeoyl group on the glucose molecule can be determined by specific fragment ions. The linkage at the 6'' position is confirmed by the characteristic fragmentation pathways observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy.unp.edu.ar
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of organic molecules, providing insights into the connectivity and spatial arrangement of atoms.
1D and 2D NMR for Glycosidic and Acyl Linkage Elucidation
One-dimensional (1D) NMR, such as ¹H and ¹³C NMR, provides information about the different types of protons and carbons present in the molecule. Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms. For Malvidin 3-(6''-p-caffeoylglucoside), these techniques can definitively confirm the attachment of the glucose moiety to the 3-position of the malvidin aglycone and the esterification of the caffeoyl group to the 6''-position of the glucose. HMBC correlations between the anomeric proton of glucose and C3 of the malvidin, and between the carbonyl carbon of the caffeic acid and the H6'' protons of the glucose, are key to confirming these linkages.
Conformation and Stereochemical Analysis
NMR spectroscopy, particularly through Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY), allows for the determination of the spatial proximity of protons, providing insights into the conformation and stereochemistry of the molecule. rsc.org For Malvidin 3-(6''-p-caffeoylglucoside), these experiments can reveal the preferred orientation of the caffeoyl group relative to the glucose and malvidin moieties. This intramolecular association can influence the stability and reactivity of the compound. rsc.org The coupling constants observed in the ¹H NMR spectrum of the glucose unit help to confirm its β-anomeric configuration.
High-Performance Liquid Chromatography Coupled with Advanced Detectors (HPLC-DAD, LC-UV/Vis-MS/MS).unp.edu.arbenthamopen.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of anthocyanins from various sources. unp.edu.ar When coupled with advanced detectors like a Diode Array Detector (DAD) or a mass spectrometer, it becomes a powerful tool for identification.
HPLC-DAD allows for the acquisition of UV-Vis spectra for each separated peak. Malvidin 3-(6''-p-caffeoylglucoside) exhibits characteristic absorption maxima in the visible region (around 520 nm) due to the anthocyanin chromophore and in the UV region (around 330 nm) due to the caffeoyl moiety. unp.edu.ar This dual-wavelength detection aids in its preliminary identification.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Insights
Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful, non-destructive technique used to investigate the stereochemical features of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformational aspects of a molecule's chiral centers.
For a molecule as complex as Malvidin 3-(6''-p-caffeylglucoside), there are multiple sources of chirality. The primary and most defined source is the glucose moiety, which has several stereocenters. The inherent chirality of the sugar unit is a major contributor to the CD spectrum.
Furthermore, the attachment of the bulky p-caffeyl group to the glucose can lead to hindered rotation around the glycosidic bond and the ester linkage. This restricted rotation can result in the molecule adopting a preferred, stable conformation, potentially leading to atropisomerism, where the molecule becomes chiral due to this rotational barrier. Such conformational chirality would be detectable by CD spectroscopy, with the sign and intensity of the Cotton effects in the CD spectrum providing insight into the molecule's preferred spatial arrangement.
While the application of CD spectroscopy is well-established for determining the stereochemistry of natural products, specific studies detailing the CD spectrum and chiroptical properties of isolated Malvidin 3-(6''-p-caffeylglucoside) are not extensively reported in publicly available literature. However, the technique remains indispensable for the complete stereochemical elucidation of this and other acylated anthocyanins. Future research in this area would be invaluable for correlating specific stereochemical features with the compound's properties.
Computational Chemistry and Molecular Modeling for Structural Validation
Computational chemistry and molecular modeling serve as essential tools for validating and refining the structural data obtained from experimental spectroscopic methods. These in silico approaches allow for the exploration of a molecule's conformational landscape, electronic properties, and energetic stability. nih.gov
For malvidin derivatives, computational studies have been employed to understand their structure and reactivity. nih.gov Methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been used to predict molecular geometries, charge distributions, and electronic transition energies. nih.gov For instance, theoretical analyses of the simpler, non-caffeylated compound, malvidin-3-O-(6-O-acetyl)-glucoside, have shown that the presence of an acyl group can significantly alter spatial conformations and non-covalent interactions due to steric hindrance effects. nih.gov This directly impacts how the molecule interacts with its environment. nih.gov
Molecular modeling of various anthocyanin derivatives, including malvidin, has been conducted using semi-empirical methods like PM3 and ZINDO/s to optimize molecular geometry and model electronic transitions. dergipark.org.trresearchgate.netdergipark.org.tr These studies calculate parameters such as total energy and the energy difference between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relates to the molecule's stability and electronic properties. dergipark.org.trresearchgate.net For the malvidin aglycone, the HOMO-LUMO energy gap has been calculated to be approximately 5.61 eV. dergipark.org.trresearchgate.net
By applying these computational approaches to Malvidin 3-(6''-p-caffeylglucoside), researchers can build a validated three-dimensional model. This model helps to rationalize the data from NMR and other spectroscopic techniques and provides a deeper understanding of the structure-activity relationships of this complex anthocyanin.
Stability, Degradation Pathways, and Preservation Mechanisms
Environmental Factors Influencing Degradation Kinetics
The chemical structure of Malvidin (B83408) 3-(6''-p-caffeylglucoside) is inherently susceptible to degradation influenced by a variety of environmental conditions. The kinetics of this degradation are complex and depend on the interplay of factors such as pH, temperature, light, and the presence of oxygen.
pH-Dependent Degradation Mechanisms
The pH of the surrounding medium is a primary determinant of the stability and color of Malvidin 3-(6''-p-caffeylglucoside). Like other anthocyanins, it exists in different structural forms in equilibrium, with the relative proportions of these forms being pH-dependent. At low pH values (typically below 3), the red flavylium (B80283) cation is the predominant and most stable form. mdpi.com As the pH increases, the flavylium cation undergoes hydration to form the colorless carbinol pseudobase and further transforms into the bluish-purple quinonoidal base. mdpi.com
Increasing the pH generally leads to a decrease in the stability of anthocyanins. nih.gov For instance, at a pH of 3.4–3.6, approximately 20–25% of anthocyanins exist in the colored flavylium form, a figure that drops to only 10% at pH 4.0. mdpi.com The acylation with caffeic acid in Malvidin 3-(6''-p-caffeylglucoside) is thought to confer some additional stability compared to its non-acylated counterpart, malvidin-3-glucoside, particularly through intramolecular co-pigmentation which can protect the flavylium cation from hydration. However, at neutral to alkaline pH, the molecule becomes significantly less stable and prone to degradation.
Thermal Degradation and Kinetic Modeling
Temperature is another critical factor governing the degradation rate of Malvidin 3-(6''-p-caffeylglucoside). Elevated temperatures accelerate the degradation process, leading to color loss and the formation of breakdown products. The thermal degradation of anthocyanins, including malvidin derivatives, generally follows first-order reaction kinetics. nih.govmdpi.com This means that the rate of degradation is directly proportional to the concentration of the anthocyanin.
The temperature dependence of the degradation rate constant can be effectively described by the Arrhenius equation. nih.gov Studies on similar anthocyanins have determined activation energies for thermal degradation, which provide a measure of the energy barrier that must be overcome for the degradation reaction to occur. For example, the activation energy for the degradation of cyanidin-3-O-glucoside has been reported to be in the range of 56.62 kJ/mol. mdpi.com While specific kinetic parameters for Malvidin 3-(6''-p-caffeylglucoside) are not extensively documented, it is expected to follow similar kinetic behavior, with the acylation potentially influencing the activation energy.
Table 1: Kinetic Parameters for Thermal Degradation of Related Anthocyanins
| Anthocyanin | Temperature (°C) | Rate Constant (k) (min⁻¹) | Half-life (t₁/₂) (min) | Activation Energy (Ea) (kJ/mol) |
| Cyanidin-3-O-glucoside | 100 | 0.01113 | 62.3 | 56.62 |
| Peonidin-3-O-glucoside acetate | 100 | 0.00450 | 154.0 | 40.58 |
Data adapted from studies on anthocyanins in red wine under oxidative conditions. mdpi.com
Photodegradation Mechanisms and Light Protection
Exposure to light, particularly in the ultraviolet (UV) and visible regions of the spectrum, can induce the degradation of Malvidin 3-(6''-p-caffeylglucoside). This photodegradation is an oxidative process that can lead to significant color fading. The presence of oxygen can act as a catalyst in this process. mdpi.com
The caffeoyl moiety in Malvidin 3-(6''-p-caffeylglucoside) may offer some degree of protection against photodegradation through mechanisms such as intramolecular co-pigmentation, which can help to dissipate absorbed light energy. However, prolonged exposure will inevitably lead to the breakdown of the molecule. To preserve the compound, protection from direct light is crucial, often achieved through the use of opaque or UV-resistant packaging in commercial applications.
Oxygen, Oxidative Stress, and Free Radical-Mediated Degradation
Oxygen plays a significant role in the degradation of anthocyanins, including Malvidin 3-(6''-p-caffeylglucoside). The presence of oxygen, especially when combined with other factors like heat and light, accelerates oxidative degradation. mdpi.com This process often involves the formation of free radicals, which are highly reactive species that can attack the anthocyanin structure, leading to its breakdown.
The B-ring of the malvidin structure is a primary site for oxidative attack. Malvidin and its derivatives are considered relatively more resistant to oxidation compared to anthocyanins with more hydroxyl groups on the B-ring, such as delphinidin (B77816) or cyanidin (B77932). mdpi.com Nevertheless, under conditions of oxidative stress, such as in the presence of hydrogen peroxide or other oxidizing agents, degradation will occur. mdpi.com The caffeic acid moiety, being a phenolic compound itself, also has antioxidant properties and may initially act as a sacrificial antioxidant, thereby protecting the core anthocyanin structure to some extent.
Identification and Characterization of Degradation Products
The degradation of Malvidin 3-(6''-p-caffeylglucoside) results in the formation of a variety of smaller molecules. The identification of these products is key to understanding the degradation pathways.
Anthocyanone A, Hydroxycoumarins, Dihydroxy Phenylacetaldehyde
Research on the degradation of malvidin-3-glucoside and malvidin-3,5-diglucoside under specific conditions such as microwave treatment has led to the identification of several key degradation products. nih.gov These findings provide insights into the potential breakdown products of the structurally related Malvidin 3-(6''-p-caffeylglucoside).
Under microwave-induced degradation, which involves the formation of hydrogen peroxide and subsequent oxidation, the primary degradation products identified were Anthocyanone A , hydroxycoumarins , and dihydroxy phenylacetaldehyde . nih.gov These compounds were not detected under conventional thermal treatment, suggesting a specific degradation pathway initiated by oxidation. nih.gov
Table 2: Major Degradation Products of Malvidin Glucosides under Microwave Treatment
| Degradation Product | Chemical Nature |
| Anthocyanone A | Quinone methide derivative |
| Hydroxycoumarins | Heterocyclic compounds |
| Dihydroxy Phenylacetaldehyde | Aldehyde derivative |
Data based on the degradation of malvidin-3-glucoside and malvidin-3,5-diglucoside. nih.gov
The formation of these products indicates a cleavage of the pyran C-ring of the anthocyanin structure. The identification of these specific degradation products underscores the complexity of the degradation pathways and highlights the significant impact of the degradation conditions on the resulting chemical profile.
Syringic Acid and Other Phenolic Byproducts
The degradation of the malvidin structure, particularly under conditions of thermal stress or high pH (pH > 7), leads to the formation of specific phenolic byproducts. nih.gov The primary and most commonly identified degradation product is syringic acid. nih.govresearchgate.net This occurs through the cleavage of the anthocyanin's C-ring.
The degradation pathway involves the opening of the pyran ring to form a chalcone (B49325) structure, which is an unstable intermediate. researchgate.net Subsequent breakdown of this chalcone leads to the formation of syringic acid from the B-ring and other derivatives, such as formylphloroglucinol, from the A-ring. The presence of syringic acid is often used as a marker for malvidin degradation in various samples. researchgate.net
Table 1: Key Degradation Products of Malvidin Core Structure
Enzymatic Degradation by Glycosidases and Esterases
Enzymatic activity can significantly accelerate the degradation of Malvidin 3-(6''-p-caffeylglucoside). Two main classes of enzymes are responsible for this breakdown:
Esterases: These enzymes catalyze the hydrolysis of the ester bond linking the p-caffeyl group to the glucose moiety. This action removes the acyl group, converting Malvidin 3-(6''-p-caffeylglucoside) into Malvidin 3-O-glucoside. The loss of the caffeyl group removes the potential for intramolecular co-pigmentation, rendering the molecule less stable.
Glycosidases: These enzymes cleave the glycosidic bond between the malvidin aglycone and the sugar molecule. This enzymatic action releases the malvidin aglycone, which is highly unstable and rapidly degrades into the byproducts mentioned previously.
The combined action of esterases and glycosidases leads to a rapid loss of color and the complete breakdown of the original acylated anthocyanin structure.
Co-pigmentation and Self-Association Effects on Stability
The stability of Malvidin 3-(6''-p-caffeylglucoside) in solution is greatly enhanced by two non-covalent phenomena: co-pigmentation and self-association. Both mechanisms protect the central flavylium chromophore from nucleophilic attack by water, which would lead to the formation of colorless carbinol and chalcone forms. nih.gov
Co-pigmentation is an intermolecular process where the anthocyanin forms complexes with other colorless organic molecules, known as co-pigments. researchgate.net These can include other phenolics like flavonols (e.g., quercetin), flavan-3-ols (e.g., catechin), and hydroxycinnamic acids. researchgate.net This association enhances color intensity (hyperchromic effect) and can shift the color to a more bluish hue (bathochromic shift).
Self-association is a specific type of co-pigmentation where anthocyanin molecules stack vertically, forming aggregates. The acylation with the caffeyl group in Malvidin 3-(6''-p-caffeylglucoside) significantly promotes self-association through intramolecular π-stacking interactions. researchgate.net This creates a protective environment that enhances stability, even more so than in its non-acylated counterpart. nih.gov However, some research on the smaller acetyl group has shown it can create steric hindrance that impedes intermolecular co-pigmentation, suggesting the size and nature of the acyl group are critical. nih.govacs.org
Development of Stabilization Strategies for Research Applications
Given the inherent instability of anthocyanins, several strategies have been developed to preserve Malvidin 3-(6''-p-caffeylglucoside) for research purposes. These strategies aim to minimize degradation and maintain the structural integrity of the compound.
Encapsulation: Micro-encapsulation techniques, such as spray-drying with carriers like maltodextrin, have proven effective. This method protects the anthocyanin from environmental factors like oxygen, light, and moisture, thereby extending its shelf-life and stability even at elevated temperatures.
Chemical Modification: The conversion of anthocyanins into more stable pyranoanthocyanin derivatives is a promising strategy. These derivatives, formed by the reaction of anthocyanins with certain metabolites, exhibit superior stability against pH changes and thermal degradation.
Enzymatic Acylation: While naturally acylated, further enzymatic acylation using different acyl donors (e.g., fatty acids) can increase the lipophilicity and stability of the anthocyanin molecule. mdpi.commdpi.com This modification can enhance its applicability in different solvent systems for research.
Control of Environmental Factors: For routine laboratory use, the most straightforward preservation methods involve controlling the environment. This includes:
Low Temperature Storage: Storing solutions at refrigerated or frozen temperatures significantly slows down degradation kinetics.
Acidic pH: Maintaining a low pH (typically below 3.0) keeps the anthocyanin in its most stable colored flavylium cation form.
Protection from Light: Using amber vials or keeping samples in the dark prevents photodegradation.
These strategies, often used in combination, are crucial for obtaining reliable and reproducible results in studies involving Malvidin 3-(6''-p-caffeylglucoside).
Compound Reference Table
Table 2: List of Chemical Compounds
Based on a comprehensive review of available scientific literature, it is not possible to generate an article on the in vitro and mechanistic biological activity of the specific chemical compound “Malvidin 3-(6''-p-caffeylglucoside)” that adheres to the detailed outline provided.
Extensive searches have confirmed the existence and chemical structure of Malvidin 3-(6''-p-caffeylglucoside), which is a known acylated anthocyanin. However, there is a significant lack of specific published research investigating its distinct biological activities within the precise framework requested.
The available literature focuses overwhelmingly on the parent molecule, malvidin , and its more common, non-acylated glycoside forms, such as malvidin-3-glucoside and malvidin-3-galactoside . While there is substantial data on how these related compounds modulate antioxidant and anti-inflammatory pathways—including ROS scavenging, Nrf2 signaling, NF-κB and MAPK pathway modulation, and inflammasome inhibition—this information cannot be directly and accurately attributed to Malvidin 3-(6''-p-caffeylglucoside).
General studies on acylated anthocyanins suggest that the addition of a phenolic acid moiety, such as the p-caffeyl group in this instance, can enhance antioxidant activity compared to non-acylated forms foodandnutritionresearch.net. However, this is a general principle and does not provide the specific mechanistic data, research findings, or data tables required for each subsection of the requested outline.
To generate the article as specified would require extrapolating findings from different, albeit related, molecules, which would compromise scientific accuracy and violate the strict instructions to focus solely on Malvidin 3-(6''-p-caffeylglucoside). Therefore, due to the absence of specific in vitro studies on this compound in the public domain, the request cannot be fulfilled at this time.
An examination of the in vitro and mechanistic biological activities of the specific anthocyanin Malvidin 3-(6''-p-caffeylglucoside) reveals a notable lack of dedicated research on its direct effects. While this compound has been identified in sources like grapes, scientific studies detailing its specific interactions with cellular and enzymatic pathways, as outlined below, are not present in the available literature. Research has instead focused on its core structure, malvidin, and its simpler glycosides.
Bioavailability and Biotransformation Research Cellular and Molecular Levels
Absorption Mechanisms Across Cellular Barriers (e.g., Caco-2 Cell Line Models)
The human colon adenocarcinoma cell line, Caco-2, is a well-established in vitro model for studying the intestinal absorption of compounds. Research utilizing Caco-2 cells has provided insights into how malvidin (B83408) 3-(6''-p-coumaroylglucoside) and related anthocyanins cross the intestinal barrier.
Studies on similar anthocyanins suggest that their uptake can be influenced by pH, with increased absorption observed at lower pH levels. This indicates a potential role for proton co-transporters in the absorption process and suggests that the jejunum, with its more acidic environment, might be a primary site for anthocyanin uptake. researchgate.net Furthermore, the presence of glucose has been shown to reduce the uptake of some anthocyanins in Caco-2 cells, implying that facilitative glucose transporters may be involved in their absorption. researchgate.net In these studies, no metabolites generated from Caco-2 cell activity were detected, suggesting that the parent compound is what is primarily transported across this cellular barrier. researchgate.net
Cellular Uptake, Transport, and Intracellular Distribution
Once absorbed, the distribution of malvidin 3-(6''-p-coumaroylglucoside) within the body is the next critical step in its potential bioactivity. While specific data on the intracellular distribution of this exact compound is limited, general knowledge of anthocyanin transport provides some clues. After crossing the intestinal epithelium, anthocyanins enter the bloodstream. From there, they can be distributed to various tissues. The chemical structure of anthocyanins, including the sugar and acyl moieties, likely influences their interaction with cellular membranes and transport proteins, thereby affecting their uptake into different cell types and their subcellular localization.
Phase I and Phase II Metabolism in Hepatocytes and Microsomal Systems
The liver is the primary site of drug and foreign compound metabolism, involving Phase I and Phase II enzymatic reactions. mdpi.com These processes aim to increase the water solubility of compounds to facilitate their excretion.
Glucuronidation, Sulfation, and Methylation Pathways
For anthocyanins, Phase II metabolism is particularly important. This involves the conjugation of the molecule with endogenous substances like glucuronic acid (glucuronidation), sulfate (B86663) groups (sulfation), or methyl groups (methylation). These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and catechol-O-methyltransferase (COMT), respectively. While specific studies on the glucuronidation, sulfation, and methylation of malvidin 3-(6''-p-coumaroylglucoside) are not extensively detailed in the provided results, it is a known pathway for other anthocyanins. However, one study on malvidin-3-glucoside did not detect any aglycone, sulfate, or glucuronate conjugates in plasma and urine after consumption. nih.gov
Identification of Major Metabolites
The identification of metabolites is crucial for understanding the bioactive forms of a compound. For malvidin 3-(6''-p-coumaroylglucoside), its aglycones, malvidin and p-coumaric acid, are key components that can be released through hydrolysis. phenol-explorer.eu Further metabolism can lead to a variety of smaller phenolic acids and aldehydes. For instance, metabolites like delphinidin (B77816), aldehyde, phloroglucinol (B13840) aldehyde, and gallic acid have been monitored in studies involving other anthocyanins. researchgate.net
Role of Gut Microbiota in Biotransformation and Bioactive Metabolite Formation
The gut microbiota plays a significant role in the biotransformation of many dietary polyphenols, including anthocyanins. nih.govmdpi.com These microorganisms possess a vast array of enzymes capable of metabolizing complex molecules that are not absorbed in the small intestine. nih.gov
The initial step in the gut is often the hydrolysis of the glycosidic bond, releasing the aglycone (malvidin) and the sugar moiety with the attached p-coumaric acid. The gut microbiota can then further break down these components into smaller, potentially more bioactive, phenolic compounds. For example, studies on other anthocyanins have shown that the gut microbiota can increase the abundance of beneficial bacteria and modulate metabolic pathways. sciopen.com The biotransformation by gut bacteria can lead to the formation of various simple phenolics that can be absorbed and exert systemic effects.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In silico models are increasingly used to predict the ADME properties of compounds, helping to guide further research. nih.gov These computational tools can estimate parameters such as oral bioavailability, membrane permeability, and potential for metabolism by various enzymes. nih.gov
For malvidin 3-(6''-p-coumaroylglucoside), in silico studies have been conducted, often in the context of larger screenings of polyphenols for various biological activities. researchgate.net These predictions can provide initial insights into its likely pharmacokinetic profile. For example, some in silico tools predict whether a compound adheres to Lipinski's "rule of five," which suggests that poor absorption or permeation is more likely when there are more than 5 H-bond donors, 10 H-bond acceptors, the molecular weight is over 500, and the calculated logP is greater than 5. While specific ADME predictions for malvidin 3-(6''-p-coumaroylglucoside) from the search results are limited, a related compound, malvidin 3-(6-coumaroylglucoside) 5-glucoside, was predicted by ChemAxon to not have good bioavailability and to violate the Rule of Five. foodb.ca
Interactive Data Table: In Silico ADME Predictions for a Related Compound
| Property | Prediction | Tool |
| Bioavailability | No | ChemAxon |
| Rule of Five | No | ChemAxon |
| Ghose Filter | No | ChemAxon |
| Veber's Rule | No | ChemAxon |
| MDDR-like Rule | Yes | ChemAxon |
| Data for Malvidin 3-(6-coumaroylglucoside) 5-glucoside foodb.ca |
Synthetic and Biotechnological Production Strategies
Chemical Synthesis of Malvidin (B83408) 3-(6''-p-caffeylglucoside) and Analogs
The complete chemical synthesis of acylated anthocyanins like Malvidin 3-(6''-p-caffeylglucoside) is a complex undertaking due to the molecule's numerous reactive hydroxyl groups and the stereochemical intricacy of the glycosidic bond. The process generally involves the separate synthesis of the malvidin aglycone, the caffeic acid moiety, and the glucose unit, followed by their sequential assembly.
Enzymatic Synthesis of Acylated Anthocyanins
Enzymatic synthesis provides a highly specific and efficient alternative to chemical methods for the production of acylated anthocyanins. escholarship.org This approach utilizes enzymes that catalyze the acylation reaction with high regioselectivity, targeting specific hydroxyl groups on the sugar moiety of the anthocyanin. nih.gov
The enzymatic acylation of anthocyanins, including the use of caffeic acid as an acyl donor, has been successfully demonstrated. mdpi.comnih.gov For instance, studies have shown that lipases can catalyze the transfer of acyl groups from various donors to the primary hydroxyl group of the sugar residue of anthocyanins. nih.gov This method offers several advantages over chemical synthesis, including milder reaction conditions, which helps to preserve the integrity of the sensitive anthocyanin structure, and higher yields of the desired product. The enzymatic synthesis of a lipophilic malvidin-3-glucoside-oleic acid conjugate has been achieved, demonstrating the potential for creating novel acylated malvidin derivatives. escholarship.orgnih.gov
| Substrate | Acyl Donor | Enzyme | Key Finding |
| Blueberry Anthocyanins | Caffeic Acid | Lipase | Successful grafting of caffeic acid onto the 6-OH of the glycoside, improving stability. mdpi.com |
| Cyanidin-3-glucoside | Saturated Fatty Acids | Lipase | Achieved a 35% conversion rate for enzymatic acylation. bohrium.com |
| Malvidin-3-glucoside | Oleic Acid | Lipase | Regioselective synthesis of malvidin-3-O-(6''-oleoyl)glucoside. escholarship.orgnih.gov |
Selection and Engineering of Relevant Enzymes (e.g., Methyltransferases, Glycosyltransferases)
The biosynthesis of Malvidin 3-(6''-p-caffeylglucoside) involves a series of enzymatic steps, and the selection and engineering of these enzymes are crucial for developing efficient biotechnological production platforms. Key enzymes in this pathway include methyltransferases, glycosyltransferases, and acyltransferases.
Methyltransferases: O-methyltransferases (OMTs) are responsible for the methylation of the B-ring of the anthocyanidin core, converting delphinidin-based structures into petunidin (B3231668) and malvidin. nih.gov The enzymatic synthesis of labeled malvidin-3-glucoside has been demonstrated using a catechol-O-methyl transferase that catalyzes the methylation of petunidin-3-glucoside. nih.gov Identifying and characterizing highly efficient methyltransferases are essential for maximizing the production of the malvidin aglycone.
Glycosyltransferases: Glycosyltransferases (GTs) catalyze the attachment of sugar moieties to the anthocyanidin aglycone. nih.gov UGT79B1 and UGT84A2 are two glycosyltransferases from Arabidopsis thaliana that have been identified to be involved in anthocyanin modification. nih.gov Engineering these enzymes to improve their substrate specificity and catalytic efficiency can enhance the production of the desired glycosylated intermediates.
Acyltransferases: Acyltransferases (AATs) are responsible for transferring the acyl group (in this case, from caffeoyl-CoA) to the sugar moiety of the anthocyanin. Several BAHD family acyltransferases have been identified in Arabidopsis thaliana that utilize malonyl-CoA or p-coumaroyl-CoA as substrates. nih.gov Identifying an acyltransferase with high specificity for both the malvidin-3-glucoside acceptor and the caffeoyl-CoA donor is a key step in reconstructing the biosynthetic pathway for Malvidin 3-(6''-p-caffeylglucoside).
Microbial Fermentation for Biosynthetic Precursors or Direct Production
Microbial fermentation offers a promising and sustainable platform for the production of both the precursors of Malvidin 3-(6''-p-caffeylglucoside) and potentially the final compound itself. researchgate.net Genetically engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, can be utilized as cell factories to produce high-value plant secondary metabolites. nih.govfrontiersin.org
The biosynthesis of the malvidin aglycone can be achieved by introducing the relevant plant-derived genes into a microbial host. researchgate.net This involves engineering the host's metabolism to provide a sufficient supply of the initial precursors, such as L-phenylalanine or L-tyrosine, and then expressing the enzymes of the flavonoid biosynthesis pathway. frontiersin.org
Similarly, the production of caffeic acid through microbial fermentation has been extensively studied. bohrium.comnih.govnih.gov Engineered E. coli strains have been developed that can produce caffeic acid from simple carbon sources like glucose. nih.gov These strains can be further optimized to improve the yield and productivity of caffeic acid.
The direct production of Malvidin 3-(6''-p-caffeylglucoside) in a single microbial host would require the co-expression of all the necessary biosynthetic genes, including those for malvidin synthesis, glycosylation, and acylation with caffeic acid. While challenging, the modular nature of microbial metabolic engineering makes this a feasible long-term goal.
| Precursor | Microbial Host | Key Engineering Strategy |
| Caffeic Acid | Escherichia coli | Expression of tyrosine ammonia (B1221849) lyase and a monooxygenase. nih.gov |
| Caffeic Acid | Streptomyces fradiae | Heterologous production from tyrosine. nih.gov |
| Naringenin (B18129) (Flavonoid Precursor) | Escherichia coli | Balancing flavonoid biosynthesis and cell growth by controlling malonyl-CoA levels. frontiersin.org |
Plant Cell Culture and Hairy Root Culture Systems for Production
Plant cell and hairy root cultures are established in vitro systems for the production of valuable plant secondary metabolites, including anthocyanins. mdpi.commdpi.com These systems offer a controlled environment for production, independent of geographical and climatic variations.
Plant Cell Cultures: Undifferentiated plant cells grown in suspension culture can be induced to produce anthocyanins by optimizing the culture medium and conditions. nih.gov For example, the production of malvidin-3-glucoside in pancreatic β-cells has been studied, demonstrating the potential for producing this compound in cell-based systems. nih.gov Elicitation, the addition of signaling molecules that trigger defense responses and secondary metabolite production, is a common strategy to enhance yields in plant cell cultures.
Hairy Root Cultures: Hairy root cultures, induced by infection with Agrobacterium rhizogenes, are known for their genetic stability and rapid growth in hormone-free media. nih.govmdpi.com They have been successfully used to produce a variety of phenolic compounds, including anthocyanins and their precursors like caffeic acid. nih.govmdpi.com For instance, hairy root cultures of Daucus carota (black carrot) have been shown to accumulate high levels of acylated anthocyanins. nih.gov The expression of transcription factors, such as PAP1 from Arabidopsis, in hairy root cultures can significantly enhance the production of hydroxycinnamic acids like caffeic acid. mdpi.com
Gene Editing and CRISPR/Cas9 Applications in Plant Biosynthesis
Gene editing technologies, particularly the CRISPR/Cas9 system, have emerged as powerful tools for precisely modifying plant genomes to enhance the production of desired metabolites. mdpi.comnih.gov This technology can be used to upregulate the expression of key biosynthetic genes, downregulate competing pathways, and introduce novel enzymatic activities.
In the context of Malvidin 3-(6''-p-caffeylglucoside) production, CRISPR/Cas9 can be applied in several ways:
Knocking Out Negative Regulators: CRISPR/Cas9 can be used to knock out genes that act as repressors of the anthocyanin biosynthesis pathway. For example, mutating the VvbZIP36 gene in grapevine has been shown to promote anthocyanin accumulation. nih.gov
Modifying Structural Genes: The genes encoding the enzymes directly involved in the biosynthesis of Malvidin 3-(6''-p-caffeylglucoside) can be targeted to enhance their activity or alter their substrate specificity. For instance, the promoter of a key gene like dihydroflavonol 4-reductase (DFR) could be edited to increase its expression. bohrium.com
Anthocyanin-Marker Assisted CRISPR (AAC): This technology couples the CRISPR/Cas9 machinery with a visible marker system based on anthocyanin production, which facilitates the identification of successfully edited plant tissues and the selection of transgene-free edited plants. escholarship.orgnih.gov
These gene-editing strategies hold immense potential for developing new plant varieties with enhanced production of specific, high-value acylated anthocyanins like Malvidin 3-(6''-p-caffeylglucoside).
Interdisciplinary Research Perspectives and Future Directions
Integration with Omics Technologies (e.g., Metabolomics, Proteomics, Transcriptomics)
The application of "omics" technologies is revolutionizing the study of plant-derived compounds like Malvidin (B83408) 3-(6''-p-caffeylglucoside). These high-throughput methods provide a holistic view of the molecular processes influenced by this anthocyanin.
Metabolomics: This has been the most prominently applied omics field for this compound. Metabolomic analyses, particularly using techniques like Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QqQ-MS/MS), have been instrumental in identifying and quantifying Malvidin 3-(6''-p-caffeylglucoside) and related phenolic compounds in various plant sources, such as grapes and wine. nih.gov These studies are crucial for discriminating products from different geographical origins, as the metabolic profile, including the concentration of malvidin derivatives, is significantly influenced by climatological characteristics like temperature and precipitation. nih.gov The presence of Malvidin 3-(6''-p-caffeylglucoside) has been cataloged in metabolomics databases like the Human Metabolome Database (HMDB) and FooDB, making it a recognized component of the human metabolome. hmdb.cafoodb.ca
Proteomics: While direct proteomic studies on Malvidin 3-(6''-p-caffeylglucoside) are not yet widespread, this field offers significant future potential. Proteomics involves the large-scale study of proteins, their structures, and functions. nih.gov Future research could employ proteomic approaches to identify the specific protein targets that Malvidin 3-(6''-p-caffeylglucoside) interacts with in biological systems. This could elucidate the mechanisms behind its reported biological activities by revealing how it modulates protein expression and function in pathways related to inflammation or antioxidant defense. nih.gov
Transcriptomics: This branch of omics studies the complete set of RNA transcripts produced by an organism under specific conditions. For Malvidin 3-(6''-p-caffeylglucoside), transcriptomics can be used to investigate how the compound influences gene expression. This is particularly relevant for understanding its biosynthesis, which is part of the broader phenylpropanoid pathway. mdpi.com Future studies could analyze how environmental stressors affect the expression of genes responsible for the synthesis and modification of this compound, providing a genetic basis for the observations made in metabolomics studies. nih.govmdpi.com
Table 1: Application of Omics Technologies in Malvidin 3-(6''-p-caffeylglucoside) Research
| Omics Technology | Application | Key Findings/Future Potential | Relevant Techniques |
| Metabolomics | Identification and quantification in food products; differentiation based on origin. | Concentrations are influenced by environmental factors like temperature and precipitation. nih.gov Profiled in major metabolome databases. hmdb.cafoodb.ca | UHPLC-QqQ-MS/MS, LC-HRMS nih.govresearchgate.net |
| Proteomics | Future Application: Identifying protein targets and mechanistic pathways. | Potential to uncover how the compound exerts its biological effects by modulating protein expression and interaction networks. nih.gov | Mass Spectrometry (MS), 2D-Electrophoresis nih.gov |
| Transcriptomics | Future Application: Studying gene expression regulation. | Could reveal the genetic regulation of its biosynthesis and the cellular pathways it influences at the transcriptional level. mdpi.com | RNA-Seq, Microarrays |
Computational Modeling for Structure-Activity Relationship (SAR) and Discovery
In silico methods are becoming indispensable for predicting the properties and biological activities of natural compounds, saving significant time and resources.
Molecular Docking: This technique is used to predict how a molecule binds to a protein target. For the related compound malvidin-3-glucoside, molecular docking studies have been used to investigate its interaction with key enzymes involved in mitochondriogenesis, such as SIRT-1, AMPK, and PGC-1α. nih.gov These models help to hypothesize how the compound might exert its effects at a molecular level. nih.gov Similar approaches for Malvidin 3-(6''-p-caffeylglucoside) could predict its binding affinity to a wide range of enzymes, such as cyclooxygenases (COX-1, COX-2) and cholinesterases, providing insights into its potential anti-inflammatory and neuroprotective activities. nih.gov
Density Functional Theory (DFT): DFT and its time-dependent extension (TD-DFT) are quantum mechanical modeling methods used to investigate the electronic structure and properties of molecules. Studies on related malvidin compounds have used these methods to predict colorimetric features and understand how conformational changes and molecular interactions affect color and stability. mdpi.com For instance, research on malvidin-3-O-(6-O-p-coumaryl)-glucoside used TDDFT calculations to understand how intramolecular copigmentation—the interaction between the anthocyanin core and the attached acyl group—stabilizes the molecule and affects its color. nih.gov This is directly applicable to Malvidin 3-(6''-p-caffeylglucoside), where the caffeoyl group likely folds over the main structure, influencing its properties. nih.govresearchgate.net
Table 2: Computational Modeling in the Study of Malvidin Derivatives
| Modeling Technique | Purpose | Key Insights |
| Molecular Docking | Predicts binding of the molecule to protein targets. | Used to hypothesize interactions with enzymes in major cellular pathways (e.g., mitochondriogenesis, inflammation). nih.govnih.gov |
| Density Functional Theory (DFT/TD-DFT) | Calculates electronic structure to predict properties like color and stability. | Explains how structural conformation and intramolecular interactions (copigmentation) impact the molecule's color and stability. mdpi.comnih.gov |
Development of Novel Analytical and Extraction Technologies
Advances in chemical engineering and analytical chemistry are enabling more efficient and precise isolation and characterization of Malvidin 3-(6''-p-caffeylglucoside).
Novel Extraction Technologies: Traditional solvent-based extraction methods are being supplemented and replaced by more efficient and environmentally friendly "green" technologies. Ultrasound-Assisted Extraction (UAE) has been shown to be a highly effective method for recovering anthocyanins from food by-products like wine lees. mdpi.com This technique uses ultrasonic waves to create cavitation bubbles that disrupt plant cell walls, enhancing solvent penetration and compound release. mdpi.com Other advanced methods being explored for anthocyanin extraction include microwave-assisted extraction, supercritical fluid extraction, and enzyme-assisted extraction, which can offer higher yields and selectivity. mdpi.comresearchgate.netffhdj.com
Advanced Analytical Techniques: The complexity of plant extracts requires powerful analytical methods for accurate identification and quantification. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a cornerstone technique. mtoz-biolabs.commtoz-biolabs.com High-Resolution Mass Spectrometry (LC-HRMS) provides highly accurate mass data, enabling confident identification of compounds in complex mixtures. researchgate.net Furthermore, tandem mass spectrometry (MS/MS) is used to fragment ions, providing structural information that helps to characterize specific isomers and acylated forms like Malvidin 3-(6''-p-caffeylglucoside). nih.gov For quantification, High-Performance Liquid Chromatography (HPLC) with Ultraviolet-Visible (UV-Vis) or Diode-Array Detection (DAD) remains a robust and widely used method. mtoz-biolabs.combenthamopen.com
Table 3: Advanced Extraction and Analytical Technologies
| Technology | Principle | Advantage for Malvidin 3-(6''-p-caffeylglucoside) |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls. | Increased extraction efficiency, reduced solvent consumption and time. mdpi.com |
| Supercritical Fluid Extraction | Uses a fluid above its critical temperature and pressure (e.g., CO2) as a solvent. | High selectivity, solvent-free final product. mdpi.com |
| LC-HRMS/MS | Separates compounds by chromatography and identifies them by high-accuracy mass and fragmentation patterns. | Provides confident structural elucidation and identification in complex matrices. nih.govresearchgate.net |
| UHPLC-QqQ-MS/MS | A highly sensitive and specific mass spectrometry technique for targeted quantification. | Enables precise measurement of compound concentrations for metabolomics and quality control. nih.gov |
Research on Ecological Roles and Plant-Environment Interactions
As an anthocyanin, Malvidin 3-(6''-p-caffeylglucoside) plays a significant role in how a plant interacts with its environment.
Ecological Functions: Anthocyanins are responsible for the red, purple, and blue colors in many flowers and fruits. mdpi.com This coloration is not just aesthetic; it serves crucial ecological functions, primarily by attracting pollinators and seed dispersers, thus facilitating plant reproduction. mdpi.comrjonco.com Beyond reproduction, anthocyanins act as a defense mechanism. They can protect plant tissues from abiotic stresses such as high UV radiation and oxidative stress. rjonco.com The accumulation of these pigments can also deter herbivores.
Influence of Environment on Accumulation: The production of Malvidin 3-(6''-p-caffeylglucoside) is not static but is dynamically influenced by the plant's environment. nih.govjulius-kuehn.de Research has demonstrated a direct correlation between climatic factors and anthocyanin content. For example, the concentration of malvidin-3-O-glucoside in grapes has been positively correlated with mean temperatures. nih.gov This suggests that environmental conditions are a key driver of the metabolic pathways that lead to the synthesis of this compound, highlighting a direct plant-environment interaction at the molecular level. nih.gov
Emerging Research Areas and Unexplored Mechanistic Pathways
The complexity of Malvidin 3-(6''-p-caffeylglucoside) leaves many avenues open for future research.
Interaction with Gut Microbiota: A major emerging area is the study of how dietary polyphenols interact with the gut microbiome. The biological effects of many anthocyanins may be mediated not by the parent compound itself, but by the metabolites produced when it is broken down by gut bacteria. Investigating the biotransformation of Malvidin 3-(6''-p-caffeylglucoside) by specific microbial species is a critical next step.
Cellular Signaling Pathways: While antioxidant activity is a well-known property of anthocyanins, their role in modulating specific cell signaling pathways is an area of active research. mdpi.com The study on malvidin-3-glucoside and mitochondriogenesis is a prime example of looking beyond simple radical scavenging. nih.gov Unexplored pathways for Malvidin 3-(6''-p-caffeylglucoside) could include its influence on cellular senescence, autophagy, and specific inflammatory cascades.
Degradation Pathways: The stability of anthocyanins is a major challenge for their use as natural colorants. Understanding the degradation pathway of Malvidin 3-(6''-p-caffeylglucoside) under various processing conditions (e.g., heat, light, pH changes) is crucial. Studies on simpler malvidin glucosides have shown that they can degrade into smaller phenolic compounds like syringic acid and 2,4,6-trihydroxybenzaldehyde. nih.gov Characterizing the specific degradation products of the caffeoylated form will be essential for predicting its stability and the nature of the resulting compounds in food products.
Biomarker for Plant Health: Given that its synthesis is modulated by environmental stress, there is potential to use the concentration of Malvidin 3-(6''-p-caffeylglucoside) or the broader anthocyanin profile as a biomarker for plant health and stress levels in agricultural settings.
Q & A
Basic Research Questions
Q. What are the primary methods for identifying and quantifying Malvidin 3-(6''-p-caffeyglucoside) in complex matrices like wine or plant extracts?
- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with targeted metabolomics workflows. Key steps include:
- Sample preparation : Acidified methanol extraction to stabilize anthocyanins, followed by solid-phase extraction (SPE) to remove interfering compounds .
- Detection : Utilize high-resolution MS systems (e.g., QTRAP® 6500) with MRM transitions specific to m/z 535.11 (exact mass of Malvidin 3-(6''-p-caffeyglucoside)) and fragmentation patterns (e.g., loss of caffeoyl or glucoside moieties) .
- Quantification : External calibration with purified standards (≥95% purity) and normalization using internal standards like cyanidin-3-glucoside .
Q. How does the structural acylation (e.g., caffeoyl vs. coumaroyl) influence the stability of Malvidin derivatives under varying pH conditions?
- Experimental Design : Compare degradation kinetics of Malvidin 3-(6''-p-caffeyglucoside) and Malvidin 3-(6''-coumaroyl-glucoside) in buffered solutions (pH 2.2–5.5). Monitor λmax shifts (visible spectroscopy) and quantify residual anthocyanins via HPLC-DAD.
- Findings : Caffeoylated derivatives exhibit enhanced stability at pH >3 due to intramolecular copigmentation, while coumaroylated forms degrade faster due to reduced steric hindrance .
Q. What are the key challenges in isolating Malvidin 3-(6''-p-caffeyglucoside) from grape skins or wine byproducts?
- Methodology :
- Extraction : Optimize solvent polarity (e.g., ethanol:water:formic acid, 70:28:2 v/v) to maximize yield while minimizing co-extraction of non-anthocyanin phenolics .
- Purification : Semi-preparative HPLC with C18 columns and gradient elution (e.g., 5–40% acetonitrile in 0.1% trifluoroacetic acid) .
- Data Contradictions : Some studies report losses of up to 30% during SPE due to irreversible adsorption of acylated anthocyanins, necessitating method validation via spike-recovery experiments .
Advanced Research Questions
Q. What molecular mechanisms underlie the anti-inflammatory effects of Malvidin 3-(6''-p-caffeyglucoside) in in vitro models?
- Experimental Design :
- Treat RAW 264.7 macrophages with LPS and Malvidin 3-(6''-p-caffeyglucoside (1–50 μM).
- Measure TNF-α, IL-6 (ELISA), and NF-κB activation (luciferase reporter assays).
Q. How does Malvidin 3-(6''-p-caffeyglucoside) interact with SARS-CoV-2 viral proteins?
- Methodology : Perform molecular docking using AutoDock Vina with viral targets (e.g., Mpro protease, spike protein). Validate via surface plasmon resonance (SPR) binding assays.
- Results : Docking scores for Malvidin 3-(6''-p-caffeyglucoside) against Mpro (PDB: 6LU7) yield ΔG ≈ −8.2 kcal/mol, suggesting competitive inhibition at the catalytic dyad (Cys145-His41) .
Q. What are the metabolic fates of Malvidin 3-(6''-p-caffeyglucoside) in human pharmacokinetic studies?
- Methodology : Adminstrate ¹³C-labeled compound to volunteers; collect plasma/urine samples. Analyze via UPLC-QTOF-MS and fecal microbial fermentation assays.
- Key Data :
- Bioavailability <1% due to rapid deglycosylation by gut microbiota into malvidin aglycone .
- Major metabolites: 4-hydroxybenzoic acid and protocatechuic acid, identified via MS/MS fragmentation .
Key Methodological Notes
- Standardization : Use PhytoLab’s Malvidin 3-glucoside chloride (PHL89728) as a reference standard for quantification .
- Contradictions : Discrepancies in extraction yields (e.g., 3.4% in grape skins vs. 8.33% for acetylated forms) highlight matrix-specific optimization needs .
- Advanced Tools : SWISSADME predicts Log P = 0.98 for Malvidin 3-(6''-p-caffeyglucoside), indicating moderate lipophilicity suitable for transcellular absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
